

# best practices for handling and storing PU139

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## Compound of Interest

Compound Name: PU139

Cat. No.: B15583690

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## Technical Support Center: PU139

Disclaimer: This guide is intended for research use only by qualified professionals. It is not for human or veterinary use. Users should consult the Safety Data Sheet (SDS) for complete safety information before handling.

**PU139** is a potent, cell-permeable, pan-histone acetyltransferase (HAT) inhibitor.[1][2] It has been shown to block the activity of several HATs, including Gcn5, p300/CBP-associated factor (PCAF), CREB-binding protein (CBP), and p300.[1][2][3] By inhibiting these enzymes, **PU139** can induce histone hypoacetylation, leading to the inhibition of cell growth and the induction of cell death in various cancer cell lines.[2][4] This document provides best practices, troubleshooting advice, and experimental protocols for using **PU139**.

## Frequently Asked Questions (FAQs)

### General Handling and Storage

Q1: How should I handle **PU139** upon receipt?

A1: **PU139** is shipped as a solid at room temperature and is considered stable for the duration of shipping.[5] Upon receipt, briefly centrifuge the vial to ensure all the powder is collected at the bottom before opening.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling the compound.[5][6] Handle in a well-ventilated area or a chemical fume hood.[6]

Q2: How do I reconstitute **PU139**?

A2: **PU139** is typically reconstituted in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[1] For quantities of 10 mg or less, solvent can be added directly to the vial.[5] For larger amounts, it is recommended to weigh out the desired quantity for reconstitution.[5] If the compound does not dissolve readily, gentle warming or sonication can be used to aid dissolution.[1]

Q3: What are the recommended storage conditions for **PU139**?

A3: Proper storage is critical to maintain the stability and activity of **PU139**. [7] Storage conditions depend on whether the compound is in solid or solution form. Always store in a tightly sealed vial to protect from moisture and light.[8]

Data Presentation: Recommended Storage Conditions

Form	Storage Temperature	Shelf Life	Notes
Solid (Powder)	-20°C	Up to 3 years	Store in a desiccator to prevent moisture absorption.[9]
Stock Solution (in DMSO)	-80°C	Up to 6 months	Aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1][5]
Stock Solution (in DMSO)	-20°C	Up to 1 month	Suitable for short-term storage. Avoid more than 1-2 freeze-thaw cycles.[1][5]

## Experimental Use

Q4: What is the mechanism of action of **PU139**?

A4: **PU139** is a pan-histone acetyltransferase (HAT) inhibitor.[1] It blocks the catalytic activity of HAT enzymes like p300, CBP, Gcn5, and PCAF, which are responsible for acetylating lysine residues on histone proteins.[1][2][3] This inhibition leads to decreased histone acetylation

(hypoacetylation), which alters chromatin structure and gene expression, ultimately inhibiting cancer cell growth.[\[2\]](#)[\[4\]](#)

Q5: What are typical working concentrations for cell-based assays?

A5: The effective concentration of **PU139** can vary significantly depending on the cell line and assay duration. It has been shown to inhibit cell growth with GI<sub>50</sub> values under 60 µM in several cell lines and triggers cell death in SK-N-SH neuroblastoma cells at concentrations between 25-100 µM.[\[1\]](#)[\[10\]](#) It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model system.

Q6: My compound precipitated when I diluted my DMSO stock in aqueous media. What should I do?

A6: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous buffer or cell culture medium.[\[11\]](#) To prevent precipitation, it is best to make initial serial dilutions in DMSO before making the final dilution into your aqueous medium.[\[11\]](#) Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

## Troubleshooting Guides

This section addresses specific issues that may arise during experiments with **PU139**.

Data Presentation: Troubleshooting Common Experimental Issues

Issue	Possible Cause(s)	Recommended Solution(s)
No or Low Activity	1. Compound Degradation: Improper storage or multiple freeze-thaw cycles. 2. Suboptimal Concentration: The concentration used is too low for the target cell line. 3. Inaccurate Pipetting: Errors in preparing stock or working solutions.	1. Use a fresh aliquot of PU139 stock solution stored at -80°C. 2. Perform a dose-response curve (e.g., 1 $\mu$ M to 100 $\mu$ M) to find the optimal concentration. 3. Calibrate pipettes and use proper technique. Prepare a fresh stock solution.
High Variability Between Replicates	1. Compound Precipitation: PU139 coming out of solution after dilution in aqueous media. 2. Inconsistent Cell Seeding: Uneven cell density across wells. 3. Edge Effects: Evaporation from wells on the perimeter of the microplate.	1. Check for precipitation under a microscope after dilution. Ensure the final DMSO concentration is consistent and low.[9] 2. Ensure a homogenous single-cell suspension before seeding. 3. Do not use the outer wells of the plate for experimental samples; fill them with sterile buffer or media instead.
Unexpected Cell Toxicity	1. High DMSO Concentration: The final concentration of the solvent (DMSO) is toxic to the cells. 2. Compound Concentration Too High: The dose used is above the toxic threshold for the specific cell line.	1. Ensure the final DMSO concentration is below the toxic level for your cells (typically <0.5%). Run a vehicle-only control with the same DMSO concentration. 2. Re-run the experiment with a wider range of lower concentrations.

## Experimental Protocols

### Protocol: Western Blot for Histone H3 Acetylation

This protocol describes how to assess the activity of **PU139** by measuring the levels of acetylated Histone H3 (a downstream target of HATs) in treated cells.

#### Materials:

- **PU139** (reconstituted in DMSO)
- Cell culture medium and supplements
- Phosphate-buffered saline (PBS)
- Histone extraction buffer
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: Anti-acetyl-Histone H3, Anti-Total Histone H3 (loading control)
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate

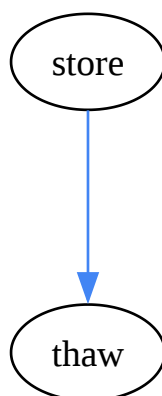
#### Methodology:

- **Cell Seeding:** Plate cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
- **Compound Treatment:** Prepare serial dilutions of **PU139** in cell culture medium. Aspirate the old medium from the cells and add the medium containing **PU139** or a vehicle control (DMSO). Incubate for the desired time (e.g., 3-24 hours).<sup>[4]</sup>
- **Histone Extraction:** Wash cells twice with ice-cold PBS. Lyse the cells and extract histones according to a standard acid extraction protocol or using a commercial kit.

- Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.
- Western Blot: a. Load equal amounts of protein (e.g., 15-20 µg) onto an SDS-PAGE gel and separate by electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation. e. Wash the membrane three times with TBST. f. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane three times with TBST. h. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensity for acetyl-Histone H3 and normalize it to the Total Histone H3 loading control. Compare the levels between treated and vehicle control samples.

## Visualizations

### Experimental and Logical Workflows



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Caption: Workflow for the preparation and use of **PU139** solutions.

## Signaling Pathway

// Nodes node [fillcolor="#F1F3F4", fontcolor="#202124"]; **PU139** [fillcolor="#EA4335", fontcolor="#FFFFFF"]; p300\_CBP [label="p300/CBP\n(HATs)"]; Histones; Acetylated\_Histones

```
[label="Acetylated\nHistones", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chromatin  
[label="Open Chromatin"]; Transcription [label="Gene Transcription"];
```

```
// Edges edge [color="#5F6368"]; PU139 -> p300_CBP [arrowhead=tee, color="#EA4335",  
style=bold]; p300_CBP -> Acetylated_Histones [label="Acetylation"]; Histones -> p300_CBP  
[style=dashed]; Acetylated_Histones -> Chromatin; Chromatin -> Transcription;
```

```
{rank=same; PU139; p300_CBP} }
```

Caption: Simplified pathway showing **PU139** inhibiting p300/CBP HAT activity.

## Troubleshooting Logic

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Caption: Decision tree for troubleshooting failed **PU139** experiments.

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